

SMARCA2 ligand-6 chemical properties and structure

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Compound of Interest

Compound Name: SMARCA2 ligand-6

Cat. No.: B15600847

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Introduction to SMARCA2 and the Role of Ligands

SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM (Brahma), is a catalytic subunit of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. The dysregulation of SMARCA2 and other SWI/SNF subunits is frequently implicated in various cancers.

Targeted degradation of SMARCA2 has emerged as a promising therapeutic strategy, particularly in cancers with mutations in the paralogous gene SMARCA4. This has led to the development of heterobifunctional molecules called Proteolysis Targeting Chimeras (PROTACs). These molecules consist of a ligand that binds to the target protein (in this case, SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

Several research groups have developed potent SMARCA2 degraders. This guide focuses on a well-characterized VHL-recruiting PROTAC, referred to as "compound 6," which has demonstrated *in vivo* activity.

Chemical Properties and Structure of Compound 6

Compound 6 is a potent, fast-acting dual degrader of SMARCA2 and SMARCA4.[\[1\]](#) Its development was guided by the ternary crystal structure of an earlier compound, enabling rational design to improve its degradation capabilities.[\[1\]](#)[\[2\]](#)

Chemical and Biological Data Summary

The following table summarizes the key quantitative data for compound 6.

Property	Value	Cell Line	Conditions	Reference
SMARCA2 DC50	2 nM	RKO	4 hours	[1]
SMARCA2 Dmax	77%	RKO	4 hours	[1]
SMARCA4 DC50	5 nM	RKO	4 hours	[1]
SMARCA4 Dmax	86%	RKO	4 hours	[1]
Anti-proliferative EC50	2 nM	NCI-H1568	Not Specified	[1]
PDB ID (Ternary Complex)	7Z77	-	VCB:compound 6:SMARCA2BD	[1] [2]

Chemical Structure

The precise chemical structure of "compound 6" is detailed in the supplementary information of the primary research article. For the purpose of this guide, it is described as a heterobifunctional molecule composed of a SMARCA2 bromodomain ligand, a linker, and a von Hippel-Lindau (VHL) E3 ligase ligand. The structure was optimized from a precursor, compound 5, by altering the VHL exit vector.[\[2\]](#)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of compound 6.

Ternary Complex Crystallography

The determination of the ternary crystal structure of VCB:compound 6:SMARCA2BD was a critical step in its development.[\[1\]](#)

Protocol:

- Protein and Complex Preparation: The SMARCA2 bromodomain (SMARCA2BD), the VCB complex (VHL-ElonginB-ElonginC), and compound 6 were mixed in a 1:1:1 molar ratio.
- Concentration: The mixture was concentrated to approximately 8 mg/mL in a buffer containing 20 mM HEPES pH 7.5, 100 mM NaCl, and 1 mM TCEP.
- Crystallization: The concentrated complex was incubated with an equal volume of reservoir solution containing 20% PEG 3350, 0.1 M BIS-TRIS propane pH 7.5, and 200 mM sodium formate.
- Data Collection: Crystals were cryo-protected with the reservoir solution supplemented with 20-25% ethylene glycol and flash-frozen in liquid nitrogen for X-ray diffraction data collection.
[\[1\]](#)

Cellular Degradation Assays

The ability of compound 6 to induce the degradation of SMARCA2 and SMARCA4 was assessed in various cell lines.

Protocol:

- Cell Culture: RKO cells were cultured under standard conditions.
- Compound Treatment: Cells were treated with varying concentrations of compound 6 for a specified duration (e.g., 4 hours).
- Protein Level Measurement: SMARCA2 and SMARCA4 protein levels were quantified using capillary electrophoresis, normalized to a DMSO control.[\[2\]](#)

In Vivo Efficacy Studies

The anti-tumor activity of compound 6 was evaluated in a xenograft model.

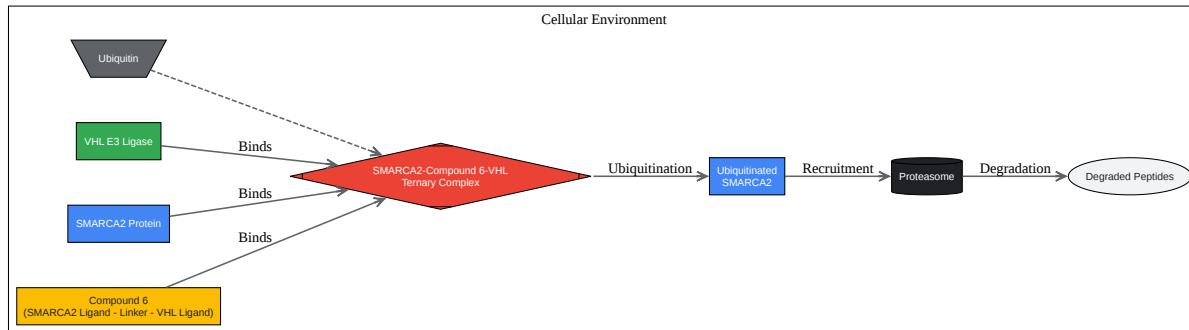
Protocol:

- Xenograft Model: NCI-H1568 tumor-bearing mice were used.
- Treatment Regimen: Mice with established tumors (average size ~260 mm³) were treated subcutaneously with 5 mg/kg of compound 6 or a vehicle control.[2]
- Tumor Collection and Analysis: Tumors were collected at various time points (6, 24, and 48 hours) post-treatment.[2] Tumor growth inhibition was monitored over the course of the study. Immunohistochemistry was performed on tumor samples at the end of the study to assess SMARCA2 levels.[1]

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs like compound 6 involves the hijacking of the cellular ubiquitin-proteasome system. The following diagrams illustrate this process and a typical experimental workflow for PROTAC characterization.

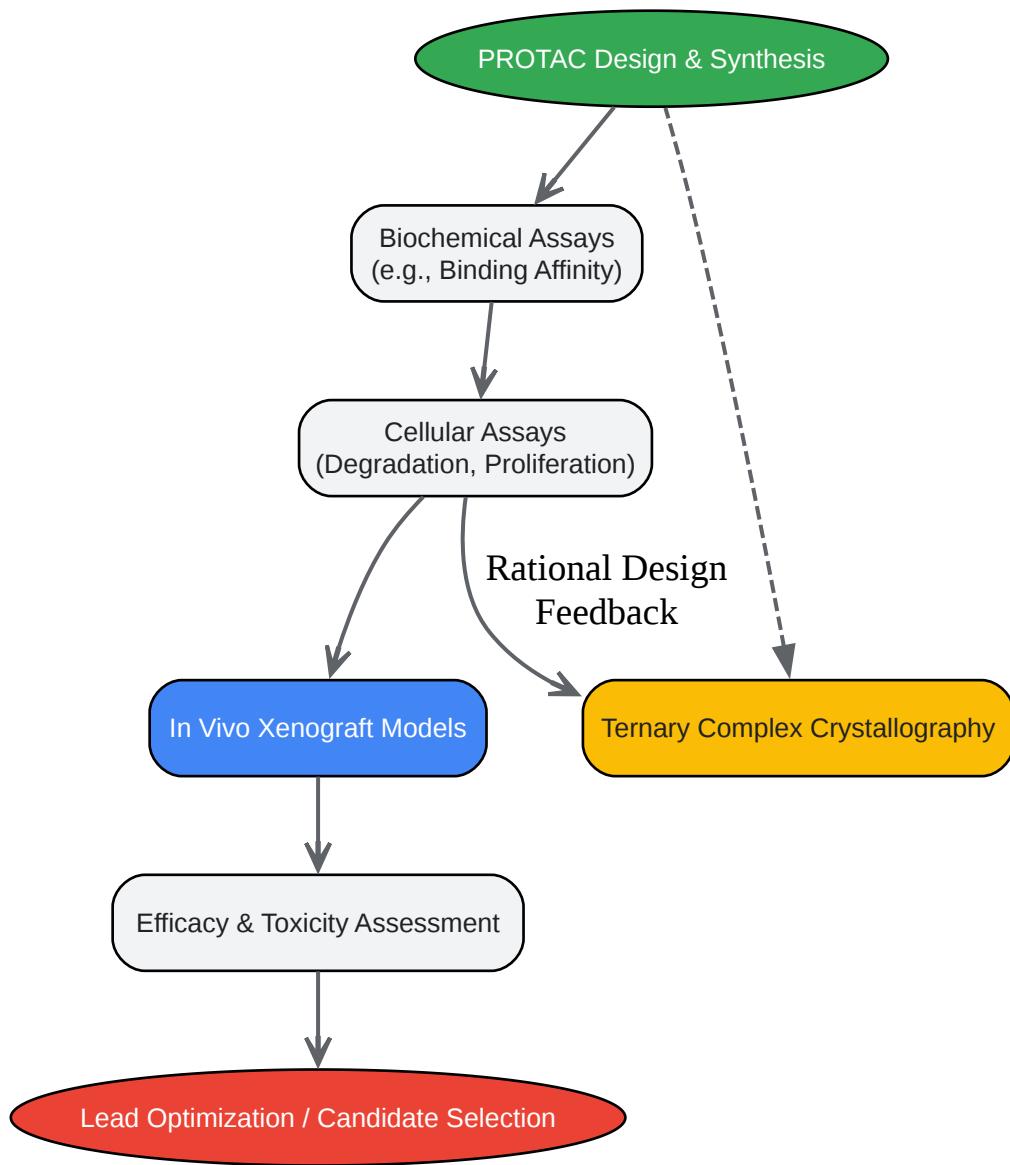
PROTAC Mechanism of Action



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Caption: Mechanism of SMARCA2 degradation by compound 6.

Experimental Workflow for PROTAC Characterization



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Caption: A typical workflow for the development and characterization of a PROTAC degrader.

Other SMARCA2 Ligands and Degraders

It is important to note that the nomenclature for these compounds can be inconsistent across different suppliers and publications. For instance, MedChemExpress lists "PROTAC SMARCA2/4-degrader-6" (compound I-438) and "SMARCA2/4-ligand-6".^{[3][4][5]} The latter is described as a ligand for the synthesis of other PROTACs.^{[3][5]} Researchers should carefully verify the specific compound and its associated data when sourcing these molecules.

Conclusion

Compound 6 represents a significant advancement in the development of chemical probes to study the function of SMARCA2 and as a potential therapeutic agent. Its structure-guided design has resulted in a potent, *in vivo* active dual degrader of SMARCA2 and SMARCA4. The detailed experimental protocols and characterization data provided in this guide offer a valuable resource for researchers in the field of targeted protein degradation and cancer biology. Further research may focus on improving the selectivity of such degraders for SMARCA2 over SMARCA4 to minimize potential off-target effects.

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